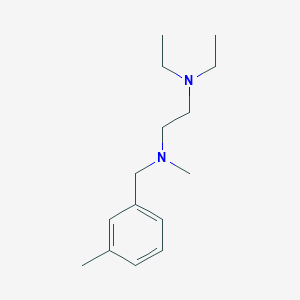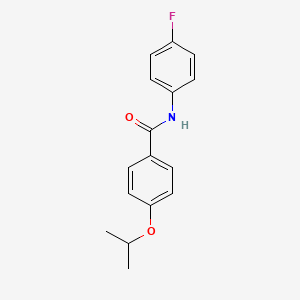
4-(3-nitrophenyl)-2-phenyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-nitrophenyl)-2-phenyl-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science.
作用機序
The mechanism of action of 4-(3-nitrophenyl)-2-phenyl-1,3-thiazole is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell proliferation. It has also been suggested that this compound exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
4-(3-nitrophenyl)-2-phenyl-1,3-thiazole has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs in response to cellular damage or stress. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 4-(3-nitrophenyl)-2-phenyl-1,3-thiazole in lab experiments is its high potency against cancer cells and microbial strains. This compound has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments and may limit its potential applications.
将来の方向性
There are several future directions for research on 4-(3-nitrophenyl)-2-phenyl-1,3-thiazole. One direction is to further elucidate the mechanism of action of this compound. This will help to better understand how this compound exerts its anti-cancer and anti-inflammatory activity. Another direction is to explore the potential applications of this compound in agriculture, as it has been shown to exhibit antimicrobial activity. Additionally, further research is needed to optimize the synthesis method of this compound to achieve higher yields and purity. Overall, 4-(3-nitrophenyl)-2-phenyl-1,3-thiazole is a promising compound that has the potential to be developed into a useful tool in various fields of research.
合成法
The synthesis method of 4-(3-nitrophenyl)-2-phenyl-1,3-thiazole involves the reaction of 3-nitrobenzaldehyde, thiourea, and acetophenone in the presence of a catalyst. This reaction results in the formation of a yellow crystalline solid, which is the desired compound. The synthesis of this compound has been optimized to achieve high yields, and the purity of the compound has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-(3-nitrophenyl)-2-phenyl-1,3-thiazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use as an antimicrobial agent, as it has been shown to exhibit activity against various bacterial and fungal strains.
特性
IUPAC Name |
4-(3-nitrophenyl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c18-17(19)13-8-4-7-12(9-13)14-10-20-15(16-14)11-5-2-1-3-6-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWKNRYCOTYFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenyl)-2-phenyl-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5799206.png)
![methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate](/img/structure/B5799221.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5799228.png)




![N-(3-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5799268.png)
![{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5799271.png)
![N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5799278.png)
![4-chloro-2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5799293.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5799307.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5799312.png)
